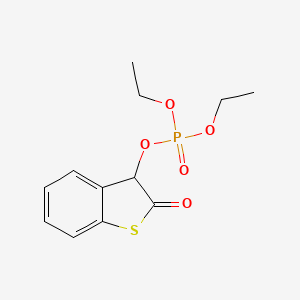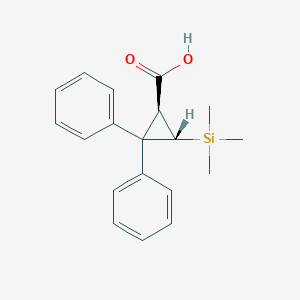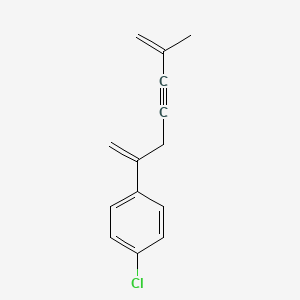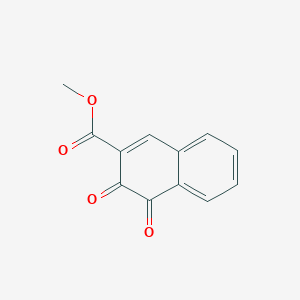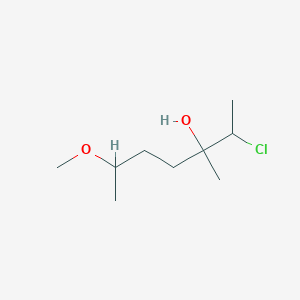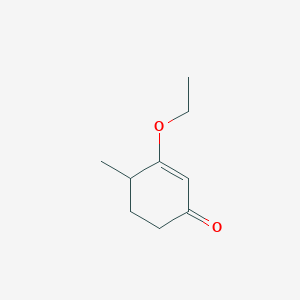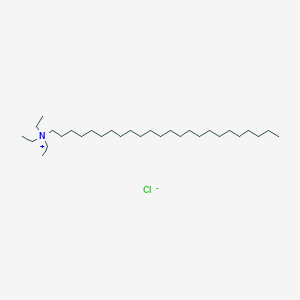
N,N,N-Triethyltetracosan-1-aminium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N,N-Triethyltetracosan-1-aminium chloride: is a quaternary ammonium compound. Quaternary ammonium compounds are known for their surfactant properties and are widely used in various industrial and research applications. This compound, in particular, has a long alkyl chain, which enhances its surfactant properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N,N,N-Triethyltetracosan-1-aminium chloride typically involves the quaternization of a tertiary amine with an alkyl halide. The reaction can be represented as follows: [ \text{R}_3\text{N} + \text{R’}\text{Cl} \rightarrow \text{R}_3\text{N}+\text{R’}\text{Cl}- ] where (\text{R}) represents the alkyl groups and (\text{R’}) represents the tetracosyl group.
Industrial Production Methods: In industrial settings, the synthesis is carried out in large reactors where the tertiary amine and alkyl halide are mixed under controlled temperature and pressure conditions. The reaction is typically conducted in an organic solvent, and the product is purified through crystallization or distillation.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: N,N,N-Triethyltetracosan-1-aminium chloride can undergo nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles.
Oxidation and Reduction: While the quaternary ammonium group is generally stable, the long alkyl chain can undergo oxidation reactions under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles.
Oxidation: Strong oxidizing agents like potassium permanganate or chromic acid can be used.
Major Products:
Substitution Reactions: The major products depend on the nucleophile used. For example, using sodium hydroxide can produce the corresponding alcohol.
Oxidation: Oxidation of the alkyl chain can produce carboxylic acids or ketones.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Surfactants: Used as surfactants in various chemical formulations due to its ability to reduce surface tension.
Phase Transfer Catalysts: Facilitates the transfer of reactants between different phases in a reaction.
Biology and Medicine:
Antimicrobial Agents: Exhibits antimicrobial properties and is used in disinfectants and antiseptics.
Drug Delivery: Used in formulations to enhance the delivery of drugs across cell membranes.
Industry:
Textile Industry: Used as a fabric softener and antistatic agent.
Cosmetics: Incorporated in hair conditioners and skin care products for its conditioning properties.
Wirkmechanismus
The primary mechanism of action of N,N,N-Triethyltetracosan-1-aminium chloride is through its surfactant properties. The long alkyl chain interacts with lipid membranes, disrupting their structure and leading to cell lysis in microorganisms. This makes it effective as an antimicrobial agent. In drug delivery, it enhances the permeability of cell membranes, facilitating the transport of therapeutic agents.
Vergleich Mit ähnlichen Verbindungen
- Cetyltrimethylammonium chloride
- Stearyltrimethylammonium chloride
- Benzalkonium chloride
Comparison:
- Cetyltrimethylammonium chloride: Similar surfactant properties but with a shorter alkyl chain, making it less effective in some applications.
- Stearyltrimethylammonium chloride: Has a longer alkyl chain than cetyltrimethylammonium chloride but shorter than N,N,N-Triethyltetracosan-1-aminium chloride, offering intermediate properties.
- Benzalkonium chloride: Contains aromatic groups, providing different antimicrobial properties and applications.
This compound stands out due to its long alkyl chain, which enhances its surfactant and antimicrobial properties, making it highly effective in various applications.
Eigenschaften
CAS-Nummer |
88580-88-5 |
|---|---|
Molekularformel |
C30H64ClN |
Molekulargewicht |
474.3 g/mol |
IUPAC-Name |
triethyl(tetracosyl)azanium;chloride |
InChI |
InChI=1S/C30H64N.ClH/c1-5-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31(6-2,7-3)8-4;/h5-30H2,1-4H3;1H/q+1;/p-1 |
InChI-Schlüssel |
NSFKDNAYBYOYBY-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCCCCCCC[N+](CC)(CC)CC.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


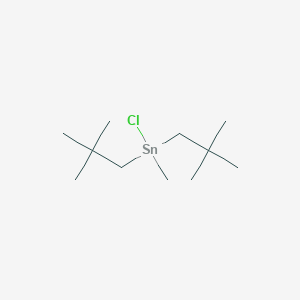
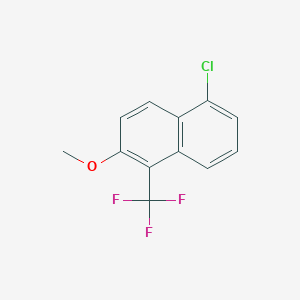
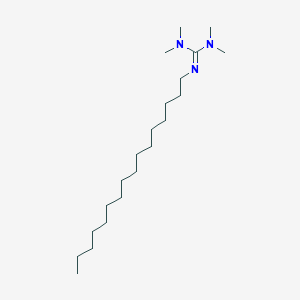
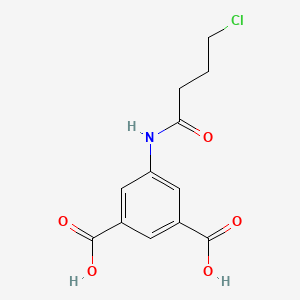
![1-[2-Methoxy-5-(methylamino)phenyl]butan-2-one](/img/structure/B14378299.png)
